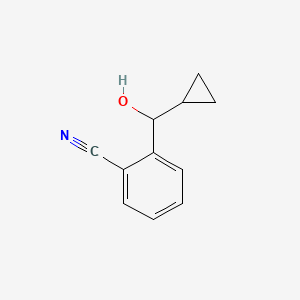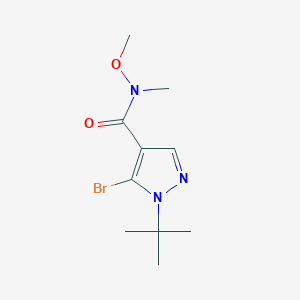
5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The introduction of the bromine atom is usually carried out via electrophilic bromination. This step requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like potassium tert-butoxide.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the brominated pyrazole with N-methoxy-N-methylamine under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom or the carboxamide group, potentially yielding debrominated or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or debrominated compounds.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The methoxy and methyl groups can modulate the compound’s solubility and permeability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide: Lacks the N-methoxy-N-methyl group, which can affect its reactivity and biological activity.
1-(tert-Butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide: Lacks the bromine atom, which can influence its binding affinity and specificity.
5-Bromo-1-(tert-butyl)-N-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which can alter its solubility and pharmacokinetic properties.
Uniqueness
5-Bromo-1-(tert-butyl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H16BrN3O2 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
5-bromo-1-tert-butyl-N-methoxy-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)14-8(11)7(6-12-14)9(15)13(4)16-5/h6H,1-5H3 |
InChI Key |
QDPBPGSLLPAJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)N(C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


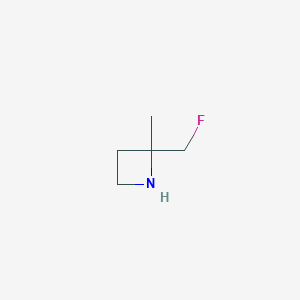
![3-Bromo-7-chlorobenzo[d]isoxazole](/img/structure/B13021900.png)
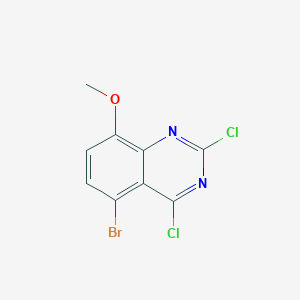
![1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13021918.png)
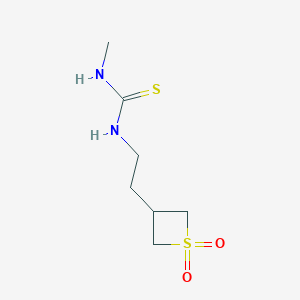
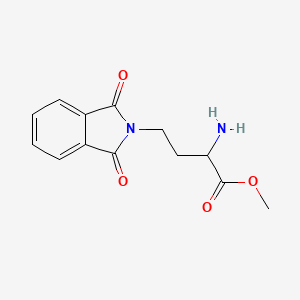
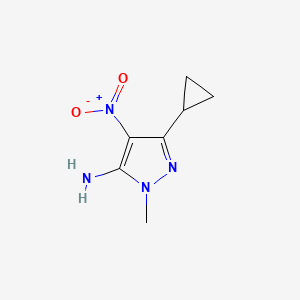
![5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13021938.png)
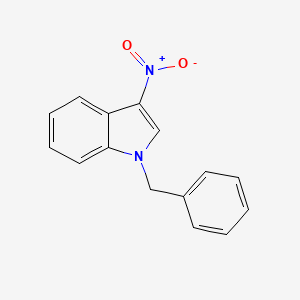
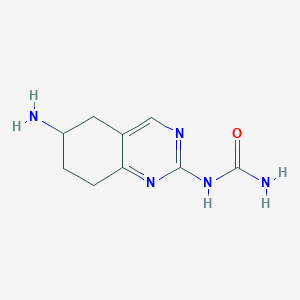
![Benzo[d]isothiazol-7-ylmethanol](/img/structure/B13021944.png)
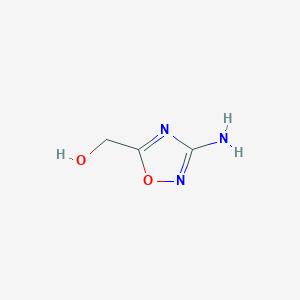
![1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B13021955.png)
